3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide
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Overview
Description
3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a pyrrolidine ring substituted with a thiophene group and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Attachment of the Tolyl Group: The tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.
Substitution: Substitution reactions might occur at the aromatic rings, especially under electrophilic or nucleophilic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, these compounds could be used in the development of new materials, such as polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(thiophen-2-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide
- 3-(furan-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide
- 3-(pyridin-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide
Uniqueness
3-(thiophen-3-yl)-N-(m-tolyl)pyrrolidine-1-carboxamide is unique due to the specific positioning of the thiophene and tolyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it might exhibit different pharmacokinetic properties, binding affinities, or stability.
Properties
IUPAC Name |
N-(3-methylphenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-3-2-4-15(9-12)17-16(19)18-7-5-13(10-18)14-6-8-20-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGLZHIZLGIHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCC(C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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